molecular formula C8H8N2O B010846 Benzo[D]oxazol-2-ylmethanamine CAS No. 101333-98-6

Benzo[D]oxazol-2-ylmethanamine

Cat. No. B010846
M. Wt: 148.16 g/mol
InChI Key: YKUMWOOPDHGKIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate was achieved and studied using the single crystal X-ray diffraction method alongside IR, 1H, and 13C NMR spectroscopy, microanalyses, and X-ray single crystal structure determination (Marjani, 2013). Additionally, electrochemical synthesis methods have been explored for the synthesis of related disulfides, showcasing the versatility of approaches for derivatives of benzo[d]oxazol-2-ylmethanamine (Esmaili & Nematollahi, 2013).

Molecular Structure Analysis

The molecular structure of benzo[d]oxazol-2-ylmethanamine derivatives has been confirmed through various spectroscopic methods and crystallized in specific systems indicating detailed geometric and electronic configurations (Marjani et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of benzo[d]oxazol-2-ylmethanamine derivatives have been studied, showing a range of interactions and transformations. For instance, the synthesis of disulfides through electrooxidation reveals the compound's capability to undergo complex chemical reactions (Esmaili & Nematollahi, 2013).

Physical Properties Analysis

The physical properties, including crystal structure and hydrogen bonding patterns, have been analyzed, providing insights into the compound's stability and interactions at the molecular level (Marjani, 2013).

Chemical Properties Analysis

Chemical properties, including reactivity towards various chemical reagents and conditions, have been explored, indicating a broad spectrum of potential chemical transformations and applications of benzo[d]oxazol-2-ylmethanamine derivatives (Nassiri, 2023).

Scientific Research Applications

Environmental Presence and Transformation

Benzodiazepine derivatives, including benzoxazoles, have been identified as emerging environmental contaminants. A study assessed their occurrence in wastewater and surface water, revealing their presence across all samples, with the highest amounts found in hospital effluents. The study also explored their removal during water treatment, indicating that conventional treatment methods are not entirely effective, but a combination of biological and photochemical treatment followed by adsorption to activated carbon achieved a 99.99% removal efficiency. This research underscores the resilience of benzoxazole derivatives in the environment and the necessity for advanced treatment methods to mitigate their presence (Kosjek et al., 2012).

Synthesis and Pharmacological Applications

Benzoxazoles have significant pharmacological activities, prompting research into efficient synthesis methods. Microwave-assisted synthesis has emerged as a technique to enhance diversity and speed in chemistry research, particularly for benzoxazole derivatives. This approach has demonstrated efficiency in synthesizing various benzoxazole derivatives, highlighting their potential in medicinal chemistry due to their broad range of pharmacological properties (Özil & Menteşe, 2020).

Therapeutic Potential and Drug Discovery

The benzothiazole scaffold, closely related to benzoxazoles, exhibits a wide spectrum of biological activities, including antimicrobial and anticancer properties. Some benzothiazole derivatives are in clinical use for treating various diseases. The structural simplicity and synthetic accessibility of these compounds provide a basis for the development of chemical libraries aimed at discovering new therapeutic agents. This highlights the ongoing importance of benzothiazole and benzoxazole derivatives in drug discovery and their potential for treating cancer among other diseases (Kamal et al., 2015).

Safety And Hazards

Safety considerations are crucial when working with any chemical compound. Researchers should assess its toxicity, handling precautions, and potential environmental impact. In the case of benzo[d]oxazol-2-ylmethanamine, in vivo studies in zebrafish suggest that certain derivatives exhibit less toxicity than donepezil (a drug used for Alzheimer’s disease treatment) in the heart and nervous system .

properties

IUPAC Name

1,3-benzoxazol-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUMWOOPDHGKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362842
Record name 1-(1,3-Benzoxazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[D]oxazol-2-ylmethanamine

CAS RN

101333-98-6
Record name 1-(1,3-Benzoxazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 8.28 g (47.5 mmol) of 2-(azidomethyl)benzoxazole (PREPARATION 5) and 0.526 g of 10% Palladium on charcoal in absolute ethanol (150 ml) is shaken under hydrogen at 36 psi for 40 min. The catalyst is then filtered off and the filtrate is concentrated. The crude product is chromatographed on silica gel (700 ml) eluting with methanol/dichloromethane (2/98), the appropriate fractions are pooled and concentrated to give the product. Crystallization from ethyl ether/hexane gives the title compound, mp 46.5°-47.5°; MS (m/z) at 148; NMR (CDCl3) 1.70, 4.14, 7.33, 7.51, 7.70 δ.
Quantity
8.28 g
Type
reactant
Reaction Step One
Quantity
0.526 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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